molecular formula C15H13N3 B12526436 N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline CAS No. 819858-17-8

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline

Cat. No.: B12526436
CAS No.: 819858-17-8
M. Wt: 235.28 g/mol
InChI Key: AKRTYQRGBOXCMF-UHFFFAOYSA-N
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Description

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline is a benzimidazole-derived compound featuring a methylene bridge linking the 2H-benzimidazol-2-ylidene moiety to a 4-methylaniline group. This structure combines the aromatic and electron-rich properties of benzimidazole with the steric and electronic effects of the 4-methylaniline substituent. Benzimidazole derivatives are widely studied for their catalytic, biological, and material science applications due to their ability to coordinate with transition metals and participate in hydrogen bonding .

Properties

CAS No.

819858-17-8

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C15H13N3/c1-11-6-8-12(9-7-11)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18)

InChI Key

AKRTYQRGBOXCMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline typically involves the condensation of o-phenylenediamine with an aldehyde, followed by oxidation. One common method is the reaction of o-phenylenediamine with 4-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, in acetonitrile at room temperature. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole derivatives with different substituents on the nitrogen atom.

    Reduction: Reduction reactions can convert the imine group to an amine group, leading to the formation of N-substituted benzimidazoles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-substituted benzimidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

N-(Benzimidazol-2-yl)-4-chloroaniline (CAS: 24752-30-5)
  • Structural Differences : Replaces the methylene-linked benzimidazol-2-ylidene group with a direct N–C bond to benzimidazole and substitutes the 4-methyl group with chlorine.
  • Reduced steric bulk may favor planar molecular conformations, as seen in benzimidazole derivatives crystallizing in centrosymmetric space groups .
  • Applications : Chlorinated benzimidazoles are often explored in medicinal chemistry for antimicrobial and anticancer activities, though specific data for this compound are unavailable .
N-(1H-Imidazol-2-ylmethyl)-4-methylaniline (CAS: 660405-11-8)
  • Structural Differences : Substitutes benzimidazole with a simpler imidazole ring.
  • Purity (95%) and synthetic accessibility make it a more cost-effective intermediate for pharmaceutical derivatization .

Schiff Base and Reduced Amine Analogs

N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline
  • Structural Differences : Features a benzodioxole ring instead of benzimidazole, linked via a Schiff base (C=N) to 4-methylaniline.
  • Key Data: Crystallizes in a triclinic system (space group P1) with two independent molecules per asymmetric unit. Dihedral angles between aromatic rings range from 19.7° to 42.4°, indicating non-planarity .
  • Applications: Schiff bases are known for forming coordination complexes with transition metals (e.g., Cu, Ni), which exhibit catalytic activity in polymerization reactions .
N-(2-Bromo-3-nitrobenzylimino)-4-methylaniline (Compound 17 in )
  • Synthetic Pathway : Synthesized via condensation of 2-bromo-3-nitrobenzaldehyde with 4-methylaniline.
Oxadiazole Derivatives (e.g., 4p: N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline)
  • Antiproliferative Activity :
    • GI50 values of 12.9 µM (MCF-7) and 59.3 µM (MDA-MB-231) suggest moderate potency compared to 5-fluorouracil .
  • Structural Advantage : The oxadiazole ring enhances π-stacking interactions in DNA/RNA binding, a feature absent in benzimidazol-2-ylidene derivatives .
Analgesic Schiff Bases (e.g., N-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl)methyl)-4-methylaniline)
  • Activity : Exhibits 60–70% inhibition in acetic acid-induced writhing tests at 50 mg/kg, comparable to diclofenac sodium .

Corrosion Inhibition

N-(Furfurlidine)-4-methylaniline
  • Performance : Reduces mild steel corrosion in HCl via adsorption on metal surfaces, achieving ~80% inhibition efficiency at 10<sup>−3</sup> M .
  • Comparison : Benzimidazole derivatives typically outperform furan-based inhibitors due to stronger chelation with metal surfaces, though data for the target compound are lacking .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents Crystallographic Data (if available)
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline C15H13N3 235.29 g/mol 2H-Benzimidazol-2-ylidene, CH3 Not reported
N-(Benzimidazol-2-yl)-4-chloroaniline C13H10ClN3 243.70 g/mol Cl, Benzimidazole Monoclinic (P21/c)
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline C15H13NO2 239.27 g/mol Benzodioxole, CH3 Triclinic (P1), a = 10.697 Å

Biological Activity

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a benzimidazole moiety, which is significant for its pharmacological activities. The molecular formula is C13H12N4C_{13}H_{12}N_4, with a molecular weight of 224.26 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. These properties are crucial in the development of new antibiotics, especially against resistant strains of bacteria. For instance, studies show that derivatives of benzimidazole compounds can effectively inhibit the growth of various microbial pathogens, including E. coli and Staphylococcus aureus .

Anticancer Activity

The compound has shown potential as an anticancer agent . Benzimidazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the disruption of DNA replication and transcription processes. This is particularly relevant in the context of targeting cancer cells that exhibit resistance to conventional therapies .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes that are critical for cell survival and proliferation, such as kinases involved in signaling pathways.
  • Modulation of Signaling Pathways : It may affect pathways like NF-κB, which plays a pivotal role in inflammation and immune responses .

Comparative Analysis with Similar Compounds

To better understand its biological activity, this compound can be compared with other benzimidazole derivatives:

Compound NameMolecular FormulaBiological Activity
1H-BenzimidazoleC7H6N2Antimicrobial
2H-IndazoleC7H6N2Anticancer
N-(benzimidazol-2-yl)phenylmethanimineC15H14N4Antiviral, Antiparasitic

This table illustrates the diversity in biological activities among similar compounds, highlighting the potential for developing novel therapeutics based on structural modifications .

Case Studies and Research Findings

Several studies have investigated the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that the compound effectively reduced cell viability in various cancer cell lines at concentrations lower than those causing cytotoxicity in normal cells. This selective toxicity underscores its potential as an anticancer agent .
  • Mechanistic Studies : Further investigations into its mechanism revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

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